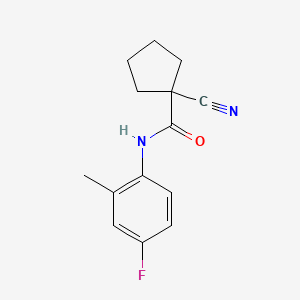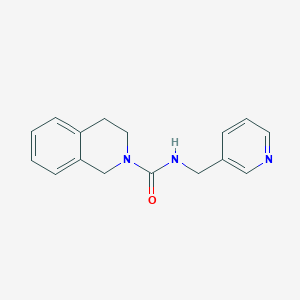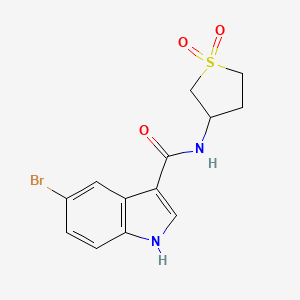![molecular formula C12H9BrN4O B7463046 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine, also known as BPP, is a pyrazolopyrimidine derivative that has shown potential as a therapeutic agent for various diseases. BPP has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. Its unique structure and mechanism of action make it a promising candidate for further research in the field of drug development.
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine is not fully understood. However, it has been suggested that 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine works by inhibiting various signaling pathways involved in inflammation, cancer, and fibrosis. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has also been found to inhibit the Wnt/β-catenin pathway, which is involved in the development of cancer and fibrosis.
Biochemical and Physiological Effects
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has also been found to induce cell death in cancer cells and inhibit the production of collagen in fibroblasts. Additionally, 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine in lab experiments is its specificity for certain signaling pathways. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to selectively inhibit the NF-κB and Wnt/β-catenin pathways, making it a useful tool for studying these pathways. However, one limitation of using 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine in lab experiments is its potential toxicity. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine. One direction is to further investigate its mechanism of action and identify other signaling pathways that it may target. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine for therapeutic use.
Méthodes De Synthèse
The synthesis of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine is a multi-step process that involves the reaction of various chemicals. One common method of synthesis involves the reaction of 3-bromophenol with 1-methylpyrazol-5-amine to form the intermediate 3-bromo-5-(1-methylpyrazol-5-yl)phenol. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine.
Applications De Recherche Scientifique
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has also been shown to have anti-cancer properties by inducing cell death in cancer cells. Additionally, 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to have anti-fibrotic properties by inhibiting the production of collagen.
Propriétés
IUPAC Name |
4-(3-bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-3-8(13)5-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFRINKJWAGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)OC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)

![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)
![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)
![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)

![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)
![N-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]phenyl]cyclopropanecarboxamide](/img/structure/B7463068.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-methylbenzamide](/img/structure/B7463072.png)